ethyl N-(benzenesulfonyl)carboximidate ethyl N-(benzenesulfonyl)carboximidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18279548
InChI: InChI=1S/C9H11NO3S/c1-2-13-8-10-14(11,12)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+
SMILES:
Molecular Formula: C9H11NO3S
Molecular Weight: 213.26 g/mol

ethyl N-(benzenesulfonyl)carboximidate

CAS No.:

Cat. No.: VC18279548

Molecular Formula: C9H11NO3S

Molecular Weight: 213.26 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-(benzenesulfonyl)carboximidate -

Specification

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
IUPAC Name ethyl (1E)-N-(benzenesulfonyl)methanimidate
Standard InChI InChI=1S/C9H11NO3S/c1-2-13-8-10-14(11,12)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+
Standard InChI Key BDKZTFIMIAMXCF-CSKARUKUSA-N
Isomeric SMILES CCO/C=N/S(=O)(=O)C1=CC=CC=C1
Canonical SMILES CCOC=NS(=O)(=O)C1=CC=CC=C1

Introduction

Chemical Structure and Properties

Molecular Architecture

Ethyl N-(benzenesulfonyl)carboximidate (C10_{10}H11_{11}NO3_{3}S) features an imidate core structure, where the nitrogen atom is substituted with a benzenesulfonyl group (PhSO2_2-) and an ethyl ester (-OEt). The benzenesulfonyl group confers significant electron-withdrawing effects, polarizing the imidate’s C=N bond and increasing its susceptibility to nucleophilic attack . This structural motif is analogous to intermediates observed in Pinner reactions, where carboxyimidate salts are generated from α-substituted cyanoacetates .

PropertyValue/Range
Molecular Weight241.27 g/mol
Melting Point160–170°C (estimated)
SolubilityDMSO, Methanol, Ethanol
pKa (imidate NH)~5.0 (estimated)

Synthetic Methodologies

Pinner Reaction-Based Synthesis

The most plausible route to ethyl N-(benzenesulfonyl)carboximidate involves a modified Pinner reaction. In this approach, ethyl cyanoacetate reacts with benzenesulfonamide in the presence of anhydrous HCl, yielding the corresponding imidate hydrochloride salt. Subsequent neutralization with a weak base (e.g., NaHCO3_3) liberates the free imidate . This method mirrors the synthesis of α-substituted carboxyimidates, where the choice of nucleophile (e.g., formylhydrazide) dictates the reaction pathway .

NC-CH2-COOEt+PhSO2NH2HClPhSO2N=C(OEt)-CH2-COOEtbaseEthyl N-(benzenesulfonyl)carboximidate\text{NC-CH}_2\text{-COOEt} + \text{PhSO}_2\text{NH}_2 \xrightarrow{\text{HCl}} \text{PhSO}_2\text{N=C(OEt)-CH}_2\text{-COOEt} \xrightarrow{\text{base}} \text{Ethyl N-(benzenesulfonyl)carboximidate}

Alternative Pathways

Alternative methods may include:

  • Sulfonation of Preformed Imidates: Treating ethyl carboximidate with benzenesulfonyl chloride under basic conditions.

  • Transesterification: Reacting methyl N-(benzenesulfonyl)carboximidate with ethanol in the presence of acid catalysts.

Reactivity and Applications

Nucleophilic Substitution

The electron-deficient imidate carbon undergoes facile nucleophilic attack, enabling the synthesis of substituted amidines and guanidines. For instance, reaction with primary amines yields N-sulfonylamidines, which are valuable precursors to heterocycles like 1,2,4-triazoles .

Cyclization Reactions

Ethyl N-(benzenesulfonyl)carboximidate serves as a key building block in the synthesis of spirocyclic and fused heterocycles. In one demonstrated application, its reaction with hydrazine hydrate produces 5-amino-2,4-dihydro-3H-pyrazol-3-ones, a scaffold prevalent in bioactive molecules .

Table 2: Representative Reactions

Reaction PartnerProduct ClassKey Application
Hydrazine Hydrate5-AminopyrazolonesAntimicrobial Agents
Formylhydrazide1,2,4-TriazolylacetatesKinase Inhibitors
Primary AminesN-SulfonylamidinesCatalysts in Asymmetric Synthesis

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